Glcp-xylp-xylp-glcp
Description
Significance of Oligosaccharides in Biological Systems
Oligosaccharides are vital players in the landscape of molecular biology. Typically containing between three and ten simple sugar units, they are key components of glycoproteins and glycolipids. researchgate.net Covalently attached to proteins and lipids, oligosaccharides form a dense layer of carbohydrates on the cell surface known as the glycocalyx. researchgate.net This layer is integral to cell-cell recognition, adhesion, and signaling processes. tandfonline.comnih.gov For example, the ABO blood group antigens are oligosaccharide structures that define an individual's blood type, highlighting their role in immunological identity. researchgate.netnih.gov
Beyond recognition, these complex sugars are involved in protein folding and stability, and they serve as structural elements within the extracellular matrix, contributing to the integrity and resilience of tissues. researchgate.net Certain oligosaccharides also mediate the interactions between hosts and pathogens, as many viruses and bacteria use cell surface glycans as receptors for entry. nih.gov Their functions extend to regulating early embryogenesis, neurite growth, and synapse formation. nih.gov The immense structural diversity of oligosaccharides allows for a high degree of specificity in these interactions, making them a crucial part of the cellular information system.
Overview of Glycan Diversity and Complexity in Biological Contexts
The full complement of sugars and carbohydrates in an organism is known as the glycome, and its complexity is vast. pnas.orgnih.gov Unlike proteins, which are synthesized from a template (DNA), glycans are assembled through a complex, non-template-driven process involving a series of enzymatic reactions. mpg.de This results in an incredible level of structural diversity. Glycans can be linear or branched chains, and this variety arises from differences in the types of monosaccharide units, the specific linkages between them, and their stereochemistry (α or β configuration). oup.com
This structural diversity is a hallmark of glycobiology and is essential for the nuanced roles glycans play. oup.comresearchgate.net For instance, the glycans found in bacteria and archaea are immensely diverse, containing a wider range of monosaccharide types than those typically found in eukaryotes. researchgate.net Within eukaryotes, glycosylation patterns vary significantly between species and even between different cell types or developmental stages within the same organism. researchgate.netrsc.org This complexity allows the glycome to encode a vast amount of biological information, influencing everything from immune self/non-self discrimination to host-pathogen interactions and the progression of diseases like cancer. pnas.orgacs.org
Positioning of the Tetrasaccharide Glcp-xylp-xylp-glcp within the Scope of Oligosaccharide Research
The specific tetrasaccharide, this compound, represents a precise structure within the vast universe of oligosaccharides. Its formal chemical name is O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose. nih.gov This compound is composed of two glucose (Glcp) and two xylose (Xylp) monosaccharide units.
While extensive research on this exact linear tetrasaccharide is not widely documented, its structure places it firmly within several important areas of glycan research. Its composition of glucose and xylose is characteristic of xyloglucans, which are major hemicellulose components of the primary cell walls in plants. oup.comresearchgate.net Xyloglucans consist of a β-(1,4)-glucan backbone substituted with α-(1,6)-linked xylose residues. oup.comresearchgate.net Oligosaccharides derived from the enzymatic or chemical breakdown of xyloglucan (B1166014) are crucial tools for studying plant cell wall architecture, metabolism, and the enzymes involved in biomass degradation. pnas.orgresearchgate.net For example, a xyloglucan oligosaccharide known by the shorthand GXXG, which has a backbone of four glucose units and two xylose side-chains, is studied to understand the action of xyloglucan-degrading enzymes. pnas.orgresearchgate.net
Furthermore, synthetic oligosaccharides containing xylose and glucose are valuable as molecular probes. They are synthesized to act as analogues of natural substrates to study the specificity and mechanism of glycoside hydrolases, such as amylases. nih.gov The synthesis of related structures, like α-D-Glcp-(1-4)-α-D-Xylp-(1-4)-D-Glcp, has been undertaken for this purpose. nih.gov Therefore, the tetrasaccharide this compound serves as a model compound whose study can provide insights into carbohydrate conformation, enzyme-substrate interactions, and the biological roles of more complex xylose- and glucose-containing polysaccharides.
Structure
2D Structure
3D Structure
Properties
CAS No. |
130450-62-3 |
|---|---|
Molecular Formula |
C22H38O19 |
Molecular Weight |
606.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C22H38O19/c23-1-6(26)18(40-22-17(35)14(32)13(31)9(2-24)38-22)19(41-21-16(34)12(30)8(28)5-37-21)10(3-25)39-20-15(33)11(29)7(27)4-36-20/h3,6-24,26-35H,1-2,4-5H2/t6-,7-,8-,9-,10+,11+,12+,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-/m1/s1 |
InChI Key |
YUQYEXZLHMFOFE-NRXVSFJRSA-N |
SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |
Other CAS No. |
130450-62-3 |
Synonyms |
alpha-Glcp-(1-4)-alpha-Xylp-(1-4)-alpha-Xylp-(1-4)-Glcp Glcp-Xylp-Xylp-Glcp O-alpha-glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose |
Origin of Product |
United States |
Structural Elucidation and Characterization of Glcp Xylp Xylp Glcp
Methodologies for Oligosaccharide Structural Determination
A multi-faceted approach is essential for the unambiguous structural elucidation of oligosaccharides. This typically involves a combination of spectroscopic, spectrometric, and chromatographic methods, often supplemented by chemical and enzymatic strategies.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Glcp-xylp-xylp-glcp Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed three-dimensional structure of oligosaccharides in solution. wikipedia.orgjst.go.jp For a compound like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) chemical shifts. researchgate.net
Key NMR experiments and their applications include:
1D ¹H NMR: Provides initial information on the number and type of sugar residues and their anomeric configurations (α or β) based on the chemical shifts and coupling constants of the anomeric protons. researchgate.net
2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within each monosaccharide residue, allowing for the assignment of all protons in a spin system. jst.go.jp
2D Total Correlation Spectroscopy (TOCSY): Extends the correlations from COSY to reveal the entire spin system of a monosaccharide residue, aiding in the identification of individual sugar units. jst.go.jp
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons, enabling the assignment of carbon signals. jst.go.jp
2D Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations between protons and carbons (typically over two or three bonds). This is crucial for identifying the glycosidic linkages between the monosaccharide units by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. doi.org
2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about the spatial proximity of protons. Inter-residue NOEs/ROEs are particularly important for determining the sequence of monosaccharides and the conformation around the glycosidic linkages. researchgate.net
The development of ultra-high-field NMR (900 MHz and above) has significantly improved spectral dispersion, reducing signal overlap and facilitating the unambiguous assignment of resonances in complex oligosaccharides. nih.gov The combination of molecular simulations with NMR data further refines the understanding of the dynamic conformations of oligosaccharides. jst.go.jp
Table 1: Representative NMR Data for Oligosaccharide Structural Analysis
| NMR Experiment | Information Obtained for this compound |
| ¹H NMR | Anomeric proton signals indicating the number and configuration (α/β) of the four sugar residues. |
| COSY/TOCSY | Assignment of all ¹H signals within each glucose (Glcp) and xylose (Xylp) residue. |
| HSQC | Correlation of each proton to its directly attached carbon, leading to the assignment of the ¹³C spectrum. |
| HMBC | Identification of inter-residue correlations (e.g., H-1 of one residue to C-x of the next) to determine the glycosidic linkage positions (e.g., 1→4, 1→2). |
| NOESY/ROESY | Confirmation of the monosaccharide sequence and providing insights into the 3D structure and preferred conformations around the glycosidic bonds. |
Mass Spectrometry (MS) Techniques for Oligosaccharide Analysis
Mass spectrometry (MS) is an indispensable tool for oligosaccharide analysis, providing information on molecular weight, composition, and sequence. researchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for carbohydrates. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is particularly powerful for structural elucidation. nih.gov In this technique, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns reveal details about the monosaccharide sequence and branching. nih.gov For instance, glycosidic bond cleavages provide sequence information, while cross-ring cleavages can help to pinpoint linkage positions. rsc.org
Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex oligosaccharide mixtures before their introduction into the mass spectrometer. nih.govacs.org Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap MS, enables accurate mass measurements and detailed fragmentation analysis, facilitating the identification of isomeric oligosaccharides. mdpi.com
Chromatographic Separations for this compound Isolation and Purity Assessment (e.g., HPAEC-PAD, GPC, HPLC)
Chromatographic techniques are essential for the isolation and purification of oligosaccharides from complex mixtures and for assessing their purity prior to structural analysis. ijirmps.org
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the separation and quantification of underivatized carbohydrates. Separation is based on the different acidities of the sugar hydroxyl groups at high pH, allowing for the resolution of isomers. ijirmps.org
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. csic.es It is useful for fractionating oligosaccharides into groups of similar degrees of polymerization (DP). csic.esmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical and preparative separations of oligosaccharides. ijirmps.orgrsc.org Different column chemistries can be employed:
Reversed-phase HPLC: Often used for the analysis of derivatized oligosaccharides. nih.govacs.org
Hydrophilic Interaction Liquid Chromatography (HILIC): An effective method for separating polar compounds like oligosaccharides. mdpi.com
Porous Graphitized Carbon (PGC) chromatography: Provides excellent separation of complex carbohydrate mixtures, including structural isomers, without the need for derivatization.
Table 2: Chromatographic Methods for Oligosaccharide Analysis
| Chromatographic Technique | Principle of Separation | Application for this compound |
| HPAEC-PAD | Anion exchange of hydroxyl groups at high pH. ijirmps.org | High-resolution separation from other oligosaccharides, purity assessment. |
| GPC/SEC | Molecular size. csic.es | Isolation of the tetrasaccharide fraction from a mixture of different chain lengths. |
| HPLC (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. mdpi.com | Purification and quantification. |
Chemical Derivatization for Glycosidic Linkage Determination (e.g., Methylation Analysis)
Methylation analysis is a classic and robust chemical method for determining glycosidic linkage positions. nih.gov The procedure involves:
Permethylation: All free hydroxyl groups in the oligosaccharide are converted to methyl ethers. The most common method is the Hakomori method using methyl iodide. nih.govcreative-proteomics.com
Hydrolysis: The permethylated oligosaccharide is hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The positions of the original glycosidic linkages are now marked by free hydroxyl groups. nih.gov
Reduction and Acetylation: The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated to form partially methylated alditol acetates (PMAAs).
Analysis by GC-MS: The resulting PMAA derivatives are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation patterns in the mass spectra are characteristic of the original linkage positions. creative-proteomics.com
This method, often combined with LC-MS/MS, provides a reliable way to identify terminal, linear, and branched monosaccharide residues within an oligosaccharide. nih.govnih.gov
Enzymatic Approaches to Confirm Glycosidic Linkages in Oligosaccharides
Enzymatic methods offer a highly specific means to determine the anomeric configuration (α or β) and, in some cases, the linkage position of glycosidic bonds. creative-proteomics.compnas.org This approach involves the use of specific exoglycosidases, which cleave terminal monosaccharide residues with a specific anomeric configuration. nih.gov
For example, to analyze this compound, one could use:
β-glucosidase: If this enzyme cleaves a terminal glucose residue, it confirms the presence of a terminal β-linked Glcp.
β-xylosidase: Subsequent treatment with this enzyme could confirm the presence of β-linked xylose residues.
The products of enzymatic digestion are typically analyzed by chromatographic methods (like HPAEC or HPLC) or mass spectrometry. pnas.org The use of an array of specific glycosidases can help to deduce the sequence and anomeric configurations of the oligosaccharide. pnas.org Furthermore, glycosyltransferases, the enzymes that synthesize oligosaccharides, can be used in a reverse manner or in controlled synthesis to confirm specific linkages. nih.govrsc.org
Glycosidic Linkages and Conformations relevant to this compound
Studies on hemicelluloses, which often contain glucose and xylose backbones, provide insights into the likely conformations of a tetrasaccharide like this compound. Molecular dynamics simulations and NMR spectroscopy have shown that the flexibility of a glycosidic linkage depends on the constituent monosaccharides. researchgate.netnih.govdiva-portal.org
The β-(1→4)-glycosidic linkage is common in plant polysaccharides.
The linkage between two xylose units (Xylp-Xylp) is generally found to be more flexible, with multiple populated conformations. researchgate.netnih.gov
The linkage between two glucose units (Glcp-Glcp) is typically stiffer, with one predominant conformation. researchgate.netnih.govresearchgate.net
Investigation of β-(1→4) Glucan Backbones and α-(1→6) Xylosyl Substitutions in Context of this compound
The structure of "this compound" is best understood in the context of xyloglucans (XyG), which are major hemicellulose components in the primary cell walls of most vascular plants. nih.govresearchgate.net Xyloglucans consist of a linear backbone of β-(1→4)-linked D-glucopyranose (Glcp) residues, the same linkage found in cellulose (B213188). frontiersin.org This backbone is frequently substituted with short side chains, most commonly single α-D-xylopyranose (xylp) units attached to the C-6 position of the glucosyl residues. nih.govnih.gov
The notation "this compound" suggests a tetrasaccharide. Based on the common architecture of xyloglucans, this compound is interpreted as a fragment of the larger polymer. The most widely accepted nomenclature for xyloglucan (B1166014) oligosaccharides uses single letters to denote specific substituted glucosyl residues. nih.govfrontiersin.org For example, 'G' represents an unsubstituted β-D-Glcp residue, and 'X' signifies a β-D-Glcp residue substituted at the O-6 position with an α-D-Xylp unit. frontiersin.org
Therefore, the compound "this compound" likely corresponds to a xyloglucan oligosaccharide (XGO) with a two-unit glucan backbone where both glucose residues are substituted with xylose. This structure is commonly designated as 'XX' in xyloglucan nomenclature. The full representation of this structure would be:
α-D-Xylp-(1→6)-β-D-Glcp-(1→4)-[α-D-Xylp-(1→6)]-β-D-Glcp
This structure consists of a cellobiose (B7769950) (β-D-Glcp-(1→4)-β-D-Glcp) core, where each glucose unit is substituted with a xylose molecule through an α-(1→6) linkage. The biosynthesis of such structures in plants involves a suite of enzymes, including β-glucan synthases to form the backbone and α-xylosyltransferases for the addition of the xylose side chains. nih.gov
The structural determination of such oligosaccharides relies on sophisticated analytical techniques. Methods like high-performance anion-exchange chromatography (HPAEC) and mass spectrometry (MS), particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS, are crucial for separating and identifying these fragments. researchgate.nettandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the linkages and the anomeric configuration of each sugar residue, confirming the β-(1→4) backbone and α-(1→6) side-chain linkages. nih.gov
Table 1: Linkage Details for the 'XX' Xyloglucan Oligosaccharide
| Linkage Type | Monosaccharide From | Atom | Monosaccharide To | Atom | Description |
|---|---|---|---|---|---|
| Glycosidic (Backbone) | β-D-Glucopyranose | C1 | β-D-Glucopyranose | C4 | Forms the central β-(1→4) glucan backbone. |
| Glycosidic (Side Chain) | α-D-Xylopyranose | C1 | β-D-Glucopyranose | C6 | Attaches the first xylose unit to the non-reducing end glucose. |
| Glycosidic (Side Chain) | α-D-Xylopyranose | C1 | β-D-Glucopyranose | C6 | Attaches the second xylose unit to the reducing end glucose. |
Stereochemical Considerations (D- and L-configurations, Anomeric Linkages) in this compound
Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the structure and function of carbohydrates. For "this compound," this involves the D- and L-configurations of the monosaccharide units and the anomeric configuration (α or β) of the glycosidic linkages that connect them.
In nature, the vast majority of sugars found in plant cell walls, including glucose and xylose, are in the D-configuration. nptel.ac.inrajdhanicollege.ac.in The D/L system describes the configuration of the chiral center furthest from the carbonyl group in a Fischer projection. libretexts.orgmasterorganicchemistry.com For D-glucose and D-xylose, the hydroxyl group on this carbon (C5 for glucose, C4 for xylose) is on the right side. nptel.ac.in Therefore, it is established that both the Glcp and xylp units in this xyloglucan fragment are D-sugars.
The anomeric configuration refers to the orientation of the hydroxyl group on the anomeric carbon (C1), which is created upon cyclization of the monosaccharide. This configuration determines the geometry of the glycosidic bond.
β-(1→4) Linkages : The connection between the two D-glucose units in the backbone is a β-(1→4) linkage. The 'β' indicates that the bond projects equatorially from the anomeric carbon of the non-reducing glucose residue. This β-configuration is what gives cellulose and the xyloglucan backbone their characteristic straight, ribbon-like structure. frontiersin.org
α-(1→6) Linkages : The D-xylose side chains are attached to the C6 of the glucose units via α-(1→6) linkages. nih.gov The 'α' configuration means the bond projects axially from the anomeric carbon of the xylose, creating a specific spatial orientation of the side chain relative to the glucan backbone. mdpi.com
The combination of D-monosaccharides and the specific α and β anomeric linkages dictates the precise three-dimensional architecture of the oligosaccharide, which is critical for its biological interactions, such as binding to cellulose microfibrils. oup.com
Table 2: Stereochemical Properties of this compound
| Monosaccharide Unit | Configuration | Anomeric Linkage to Next Unit |
|---|---|---|
| D-Xylopyranose (side chain 1) | D-form | α-(1→6) to Glcp |
| D-Glucopyranose (non-reducing) | D-form | β-(1→4) to Glcp |
| D-Xylopyranose (side chain 2) | D-form | α-(1→6) to Glcp |
| D-Glucopyranose (reducing) | D-form | N/A |
Conformational Analysis of Oligosaccharides, including this compound, using Computational Methods (e.g., Molecular Dynamics)
While 2D structures define connectivity, the actual properties of an oligosaccharide are governed by its 3D conformation in solution. Oligosaccharides like "this compound" are flexible molecules, with rotation possible around the glycosidic linkages. Understanding the preferred conformations is key to understanding their function. nih.gov
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational space of complex carbohydrates. nih.gov MD simulations model the movements of atoms over time, providing insights into the molecule's flexibility, preferred shapes, and interactions with its environment (like water or other polymers). researchgate.net
For xyloglucan oligosaccharides, conformational analysis reveals that the β-(1→4) glucan backbone is not perfectly flat but has a slight twist, often described as a 2-fold screw axis, similar to cellulose. oup.comnih.gov The molecule can exist in different conformational states, including a relatively planar, extended form and more twisted or bent forms. nih.gov
Synthesis Strategies for Glcp Xylp Xylp Glcp and Analogues
Chemo-Enzymatic Synthesis for Glcp-xylp-xylp-glcp Precursors or Derivatives
Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymes, offering an efficient route to complex oligosaccharides without the need for extensive protecting group manipulations. nih.govresearchgate.net This approach typically involves the chemical synthesis of a core structure or activated donor, which is then elongated or modified using enzymes like glycosyltransferases or glycosynthases. researchgate.net
Glycosynthases, which are engineered glycosidases, are particularly useful for synthesizing specific linkages. nih.gov They can ligate an activated glycosyl donor, such as a glycosyl fluoride, to an acceptor oligosaccharide. researchgate.net This strategy has been successfully applied to the synthesis of long-chain xylan (B1165943) oligosaccharides up to dodecasaccharides. nih.govresearchgate.net In these syntheses, xylo-oligosaccharide donors were chemically synthesized and protected at the non-reducing end to prevent self-polymerization before being subjected to glycosynthase-mediated coupling reactions. nih.govresearchgate.net Another chemo-enzymatic approach involves using enzymes to create "clickable" oligosaccharide monomers from biomass-derived xylans, which can then be polymerized chemically. aalto.fiacs.orgnih.gov Although a direct chemo-enzymatic synthesis of this compound is not reported, these methods demonstrate a powerful strategy for creating its precursors or derivatives. For example, a chemically synthesized acceptor could be enzymatically glycosylated with xylose or glucose units to build up the target structure.
Enzymatic Synthesis of Oligosaccharides Related to this compound
Purely enzymatic synthesis offers significant advantages, including high regio- and stereoselectivity under mild, aqueous conditions, completely avoiding the use of protecting groups. oup.comtandfonline.com Both glycosyltransferases, which use activated sugar nucleotides as donors, and glycosidases (or engineered glycosynthases), which can catalyze transglycosylation or reverse hydrolysis, are employed. tandfonline.comnottingham.ac.uk
The enzymatic synthesis of a library of hetero-oligosaccharides containing β-(1→4)-linked D-glucose and D-xylose residues has been achieved using cellodextrin phosphorylase. nih.gov This enzyme successfully catalyzed reactions using α-D-glucose 1-phosphate or α-D-xylose 1-phosphate as donors and various disaccharides like cellobiose (B7769950), xylobiose, and βXyl-(1→4)-Glc as acceptors to produce a range of trisaccharides and tetrasaccharides. nih.gov However, the synthesis of tetrasaccharides with a Xyl→Glc sequence at the non-reducing end proved challenging with this specific enzyme. nih.gov
Another common enzymatic method is the hydrolysis of abundant natural polysaccharides like xylan from corn cobs or sugarcane bagasse using specific enzymes like endoxylanases to produce xylo-oligosaccharides (XOS). nih.govfrontiersin.org While this often produces a mixture of oligosaccharides, it is a valuable method for generating XOS precursors. frontiersin.org The synthesis of hetero-oligosaccharides can also be achieved using glycosidases by carefully controlling reaction kinetics, often with a high acceptor-to-donor ratio to favor the synthesis of the desired product over hydrolysis. tandfonline.comnottingham.ac.uk
Natural Occurrence and Contextual Polysaccharides of Glcp Xylp Xylp Glcp
Occurrence in Microbial Extracellular Polysaccharides (EPS) or Capsular Polysaccharides
Microorganisms, including bacteria and fungi, secrete a wide variety of high-molecular-weight polymers into their environment, known as extracellular polysaccharides (EPS) or capsular polysaccharides (CPS) when they remain attached to the cell surface. wikipedia.orgnih.gov These polysaccharides serve numerous functions, such as protection, adhesion, and biofilm formation. nih.govasm.org The composition of these microbial polysaccharides is highly diverse and frequently includes both glucose and xylose among their constituent monosaccharides.
Several microbial species have been identified to produce polysaccharides containing both glucose and xylose:
The fungus Cryptococcus liquefaciens, a non-pathogenic environmental yeast, produces a capsule composed of mannose, xylose, glucose, glucuronic acid, galactose, and N-acetylglucosamine. mdpi.comnih.gov
The EPS from the bacterium Bacillus thuringiensis is a heteropolysaccharide containing fructose (B13574) (43.8%), galactose (20%), xylose (17.8%), glucose (7.2%), rhamnose (7.1%), and mannose (4.1%). nih.gov
The marine microalga Dunaliella salina secretes an EPS under salt stress that is composed of galactose, glucose, xylose, and fructose. wikipedia.org
Fungal EPS matrices from various species have been found to contain glucose, mannose, galactose, rhamnose, and/or xylose as their building blocks. oup.com
The Vibrio Polysaccharide (VPS) produced by Vibrio cholerae consists mainly of glucose and galactose, but also contains small amounts of xylose (1.5%). asm.org
The following table details examples of microorganisms that produce extracellular polysaccharides containing both glucose and xylose.
| Microbial Species | Polysaccharide Type | Monosaccharide Composition |
| Cryptococcus liquefaciens | Capsular Polysaccharide mdpi.comnih.gov | Mannose, Xylose, Glucose, Glucuronic acid, Galactose, N-acetylglucosamine. mdpi.comnih.gov |
| Bacillus thuringiensis | Extracellular Polysaccharide (EPS) nih.gov | Fructose, Galactose, Xylose, Glucose, Rhamnose, Mannose. nih.gov |
| Dunaliella salina | Extracellular Polysaccharide (EPS) wikipedia.org | Galactose, Glucose, Xylose, Fructose. wikipedia.org |
| Vibrio cholerae | Vibrio Polysaccharide (VPS) asm.org | Glucose (52.6%), Galactose (37.0%), N-acetylglucosamine (5.1%), Mannose (3.8%), Xylose (1.5%). asm.org |
| Various Fungi | Extracellular Polysaccharide (EPS) oup.com | Commonly includes Glucose, Mannose, Galactose, Rhamnose, Xylose. oup.com |
Identification in Other Biological Systems (e.g., Glycosphingolipids)
Glycosphingolipids (GSLs) are complex lipids that play crucial roles in cellular processes like cell-to-cell communication. ontosight.ai They consist of a ceramide lipid anchor attached to a carbohydrate chain. While the most common sugars in mammalian GSLs are glucose, galactose, and sialic acid, more unusual sugars like xylose can be found in the GSLs of other organisms. nih.gov
A notable example comes from the multicellular green alga Volvox carteri. A complex glycosphingolipid, identified as a phytosphingolipid, was found to be essential for the morphogenetic process of embryo inversion. nih.gov Chemical analysis of this antigen revealed that its carbohydrate portion is composed of xylose, galactose, and glucose in an approximate ratio of 2:1:1. core.ac.uk
The presence of xylose in GSLs is considered rare. nih.gov However, its identification in specific organisms like Volvox carteri highlights that oligosaccharide structures containing both glucose and xylose exist outside of the more common structural polysaccharides and can be components of functionally significant glycolipids.
| Biological System | Compound Class | Specific Compound/Structure | Monosaccharide Components |
| Volvox carteri | Glycosphingolipid nih.govcore.ac.uk | Complex phytosphingolipid antigen. nih.govcore.ac.uk | Xylose, Galactose, Glucose (also contains inositol (B14025) and phosphate). nih.govcore.ac.uk |
| Various (Insects, Aquatic Species) | Glycosphingolipid nih.gov | Xylose-containing cerebrosides and other GSLs. nih.gov | Xylose, often with other common sugars. nih.gov |
Enzymatic Degradation and Catabolism of Glcp Xylp Xylp Glcp
Glycoside Hydrolases (GHs) Targeting Glcp-xylp-xylp-glcp Linkages
The complete enzymatic hydrolysis of xyloglucan (B1166014) oligosaccharides such as this compound requires the coordinated action of several types of glycoside hydrolases. These enzymes are classified into families based on their amino acid sequence and structural similarities in the Carbohydrate-Active enZYmes (CAZy) database. mdpi.com The degradation of xyloglucan involves both enzymes that cleave the β-1,4-glucan backbone and those that remove the xylose side chains.
Endo- and Exo-Glycosidases in Oligosaccharide Degradation
The enzymatic breakdown of oligosaccharides like this compound involves the synergistic action of two main classes of glycosidases: endo-glycosidases and exo-glycosidases.
Endo-glycosidases act internally on the polysaccharide chain, cleaving glycosidic bonds within the molecule. This action rapidly reduces the polymer's size and generates a variety of smaller oligosaccharides. nih.gov In the context of xyloglucan, endo-β-1,4-glucanases are responsible for cleaving the glucan backbone, producing oligosaccharides of varying lengths. diva-portal.org
Exo-glycosidases , on the other hand, act on the non-reducing ends of oligosaccharides, sequentially removing monosaccharide or disaccharide units. nih.govresearchgate.net For the complete degradation of this compound, several exo-acting enzymes are essential, including β-glucosidases and α-xylosidases, which remove glucose and xylose residues, respectively. mdpi.comnih.gov The coordinated activity of these enzymes ensures the complete saccharification of the oligosaccharide to its constituent monosaccharides. mdpi.com
Specificity of Xyloglucan-Degrading Enzymes relevant to this compound (e.g., Xyloglucan-specific endo-β-1,4-glucanases)
Xyloglucan-specific endo-β-1,4-glucanases (XEGs), classified under EC 3.2.1.151, exhibit high specificity for the β-1,4-glucosidic linkages within the xyloglucan backbone. nih.govwikipedia.org These enzymes are distinct from general cellulases as they show significantly higher activity towards xyloglucan and little to no activity on other polysaccharides like carboxymethylcellulose. oup.comresearchgate.net
XEGs from different glycoside hydrolase families, such as GH5, GH12, and GH74, have been identified and characterized. researchgate.net Enzymes from GH12, for instance, are known for their specificity towards xyloglucan. nih.gov Some GH74 xyloglucanases can hydrolyze the glycosidic linkage of unbranched glucose residues, while others can accommodate side-chain xylose residues at their active sites. cazypedia.org For example, a novel XEG from Paenibacillus sp., belonging to GH5, was found to hydrolyze tamarind xyloglucan into major fragments like XXXG, XXLG/XLXG, and XLLG. researchgate.net The specificity of these endo-glucanases is crucial for generating the oligosaccharide fragments, including structures similar to this compound, that are then further processed by exo-glycosidases.
The table below summarizes the characteristics of some xyloglucan-specific endo-β-1,4-glucanases.
| Enzyme Source | GH Family | Optimal pH | Optimal Temperature (°C) | Specificity |
| Aspergillus niveus (XegA) | GH12 | 5.5 | 60 | High for xyloglucan nih.gov |
| Aspergillus aculeatus (XEG) | GH12 | 3.4 | <30 | Specific for xyloglucan oup.com |
| Paenibacillus sp. (XEG5A) | GH5 | - | - | High for tamarind xyloglucan researchgate.net |
| Thermotoga maritima (TmCel74) | GH74 | - | - | Degrades xyloglucan into oligosaccharides nih.gov |
Action of β-Xylosidases and β-Glucosidases on this compound and its Fragments
Once endo-glucanases have generated smaller oligosaccharides like this compound, exo-glycosidases come into play to complete the degradation.
β-Xylosidases (EC 3.2.1.37) are responsible for hydrolyzing the α-1,6-linked xylose residues from the non-reducing end of xyloglucan oligosaccharides. portlandpress.comacs.org For instance, the α-xylosidase from Cellvibrio japonicus (CjXyl31A) from GH31 shows a high degree of regiospecificity, preferentially hydrolyzing longer xyloglucan oligosaccharides. portlandpress.com Similarly, an α-xylosidase from the hyperthermophilic archaeon Saccharolobus solfataricus (XylS) can remove the first xyloside at the non-reducing end of xyloglucan oligosaccharides. mdpi.com However, its action on subsequent xylose residues may require the prior removal of glucose and galactose residues by other enzymes. mdpi.com
β-Glucosidases (EC 3.2.1.21) cleave the β-1,4-linked glucose units from the non-reducing end of the glucan backbone. nih.gov The concerted action of α-xylosidases and β-glucosidases is essential for the complete breakdown of xyloglucan fragments. researchgate.net For example, studies on Aspergillus oryzae have shown that the degradation of the xyloglucan oligosaccharide XXXG is significantly enhanced by the combined action of an α-xylosidase (AxyB) and a β-glucosidase. researchgate.net In some cases, the β-glucosidase activity can be blocked by the presence of a side chain on an adjacent residue, highlighting the intricate coordination required between different enzymes. oup.com
The synergistic action of these exo-glycosidases is illustrated by the degradation of xyloglucan oligosaccharides by enzymes from Saccharolobus solfataricus, where the combined activity of an α-xylosidase and a β-gluco-/β-galactosidase resulted in a higher yield of xylose compared to the action of the α-xylosidase alone. mdpi.comnih.gov
Mechanistic Insights into Enzymatic Hydrolysis of Oligosaccharides
The enzymatic hydrolysis of glycosidic bonds in oligosaccharides is a well-studied process, often involving a general acid/base catalytic mechanism. Quantum mechanics/molecular mechanics (QM/MM) metadynamics simulations have provided detailed insights into the reaction mechanisms of glycosidases. ub.eduacs.orgnih.govresearchgate.net
For retaining glycoside hydrolases, the reaction typically proceeds through a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. researchgate.net The process involves:
Glycosylation: A nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the sugar, leading to the formation of a covalent intermediate and the departure of the aglycone (the rest of the oligosaccharide). This step is facilitated by a general acid catalyst that protonates the glycosidic oxygen.
Deglycosylation: A water molecule, activated by a general base catalyst (often the same residue that acted as the acid, now deprotonated), attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the sugar with a retained anomeric configuration.
The conformation of the sugar ring often changes during catalysis, passing through transition states that may resemble an oxocarbenium ion-like character. acs.org For example, studies on Bifidobacterium bifidum lacto-N-biosidase (LnbB), a GH20 family enzyme, have detailed the conformational itinerary of the substrate through various chair, boat, and envelope conformations during the reaction. ub.eduacs.orgnih.govresearchgate.net The specific architecture of the active site, including the positioning of catalytic residues and the presence of specific amino acids, plays a crucial role in modulating the pKa of the catalytic residues and facilitating the reaction. ub.edunih.gov
Role of Auxiliary Carbohydrate-Active Enzymes (CAZymes) in this compound Degradation
Furthermore, Carbohydrate Esterases (CEs) can remove acetyl or other ester modifications that might be present on the xyloglucan structure, which could otherwise hinder the action of glycoside hydrolases. mdpi.com The presence and activity of these auxiliary enzymes can significantly enhance the efficiency of xyloglucan degradation in natural environments and biotechnological processes. The functional diversity within CAZyme families is vast, with different enzymes exhibiting a wide range of specificities and activities. scispace.com
Characterization of Intermediates and Products from this compound Catabolism
The catabolism of this compound results in a series of intermediate oligosaccharides and ultimately, the constituent monosaccharides. The specific intermediates produced depend on the sequence of enzymatic action.
For example, the initial action of a xyloglucan-specific endo-β-1,4-glucanase on a larger xyloglucan polymer would yield a mixture of oligosaccharides, including this compound. diva-portal.org Subsequent enzymatic treatment leads to further breakdown.
Action of an α-xylosidase would remove the xylose residues, potentially in a stepwise manner. The degradation of XXXG by AxyB from Aspergillus oryzae initially produces xylose and GXXG. researchgate.net
Action of a β-glucosidase on the resulting fragments would then release glucose. The combined action of AxyB and a β-glucosidase on XXXG leads to the production of glucose and xylose. researchgate.net
The final products of the complete catabolism of this compound are its constituent monosaccharides: glucose and xylose . The metabolic fate of these monosaccharides within the cell depends on the specific metabolic pathways present in the organism. For instance, in many bacteria, glucose enters glycolysis, while xylose is metabolized via the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov
The table below details the intermediates and final products from the enzymatic degradation of a representative xyloglucan oligosaccharide (XXXG), which is structurally related to this compound.
| Enzyme(s) | Substrate | Intermediates | Final Products | Reference |
| AxyB (α-xylosidase) | XXXG | GXXG, Xylose | - | researchgate.net |
| β-glucosidase | XXXG | - | Glucose, Xylose | researchgate.net |
| AxyB + β-glucosidase | XXXG | - | Glucose, Xylose | researchgate.net |
Advanced Research Methodologies and Future Directions in Glcp Xylp Xylp Glcp Studies
Integrated Omics Approaches (Glycomics, Proteomics, Metabolomics) for Comprehensive Glycan Analysis
Integrated omics provides a systems-level view of the biological context of Glcp-xylp-xylp-glcp, connecting its presence to the broader cellular machinery. frontiersin.org By combining glycomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the lifecycle of this oligosaccharide, from its synthesis to its turnover and interaction with other molecules. frontiersin.orgnih.gov This approach is crucial for understanding how the cellular environment influences glycan structure and function. frontiersin.org
Glycomics: This is the direct, large-scale study of the full complement of sugars (the glycome) in an organism. mpg.de To analyze structures like this compound, which are often part of complex mixtures derived from plant cell walls, glycomic workflows are essential. oup.com These typically involve the enzymatic or chemical release of glycans from tissues, followed by separation and analysis using techniques like liquid chromatography and mass spectrometry. oup.comnih.gov Glycome profiling of plant cell wall vesicles has successfully identified diverse glycans, including xyloglucan (B1166014) fragments, providing evidence for their transport pathways through the endomembrane system. oup.com
Proteomics: This field focuses on identifying and quantifying the entire set of proteins in a cell or tissue. In the context of this compound, proteomics is used to identify the enzymes responsible for its synthesis (glycosyltransferases), degradation (glycosidases), and modification. mpg.deheazleome.org For instance, proteomic analysis of the apoplast, the space outside the cell membrane where cell wall components are assembled, can identify the specific carbohydrate-active enzymes (CAZymes) involved in processing xyloglucans. mpg.de Subcellular proteomics, which targets specific compartments like the Golgi apparatus, helps pinpoint where in the cell these biosynthetic processes occur. heazleome.org
Metabolomics: This is the comprehensive analysis of all metabolites within a biological system. shimadzu.comresearchgate.net Metabolomic studies can detect and quantify oligosaccharides like this compound in various biological fluids and tissues. shimadzu.comresearchgate.netmdpi.com Techniques such as direct-injection mass spectrometry can describe the treatment-specific metabolomes of cells exposed to oligosaccharides, revealing their direct, microbiome-independent effects. frontiersin.org In plant science, metabolomics can track changes in cell wall-derived oligosaccharides during different growth stages or in response to environmental stress, linking the presence of this compound to specific physiological states. nih.gov
| Omics Discipline | Methodology | Application to this compound Research | Key Findings |
| Glycomics | LC-MS/MS, MALDI-MS, Glycan arrays | Identification and structural characterization of xyloglucan oligosaccharides in complex mixtures. oup.comnih.gov | Mapping of glycan profiles in different plant tissues and subcellular compartments; identification of transport routes for cell wall components. oup.com |
| Proteomics | Shotgun proteomics, Subcellular proteomics, Proteomic analysis of the apoplast | Identification of glycosyltransferases, glycosidases, and other proteins involved in xyloglucan metabolism. mpg.deheazleome.org | Pinpointing specific enzymes (CAZymes) responsible for the synthesis and modification of this compound within the Golgi and apoplast. mpg.de |
| Metabolomics | NMR, GC-MS, LC-MS | Quantification of this compound and related metabolites in response to biological stimuli or in different genetic backgrounds. shimadzu.comnih.gov | Revealing conserved total oligosaccharide concentrations despite wide variations in specific structures, suggesting tight regulatory control. nih.gov |
Advanced Spectroscopic and Imaging Techniques for Glycan Structural Analysis
Determining the precise three-dimensional structure of this compound and its spatial location within tissues is fundamental to understanding its function. This is challenging due to the inherent flexibility of oligosaccharides and their complex environment. maynoothuniversity.ie Advanced spectroscopic and imaging methods have become indispensable tools for meeting these challenges. pnas.org
Advanced Spectroscopic Techniques: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of glycan structural analysis. pnas.org
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) provide rapid and sensitive analysis of molecular mass and composition. nih.govmdpi.com Tandem MS (MS/MS) allows for the fragmentation of the oligosaccharide, which provides information about its sequence. nih.gov Derivatization of the oligosaccharide, for instance by labeling it with a fluorescent tag, can significantly enhance sensitivity in MS analysis. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While requiring larger sample quantities, NMR is unparalleled for providing detailed atomic-level structural information, including the definitive assignment of glycosidic linkage positions (e.g., β-1,4 linkages) and the anomeric configuration (α or β) of each sugar residue. maynoothuniversity.ie
Advanced Imaging Techniques: Visualizing the distribution of specific glycans within a tissue context provides critical biological insights.
MALDI Mass Spectrometry Imaging (MALDI-MSI): This powerful technique maps the spatial distribution of molecules directly in tissue sections. biorxiv.orgnih.govrsc.org By enzymatically releasing N-glycans (or other glycans) in-situ and then analyzing them across a grid on the tissue, MALDI-MSI creates a two-dimensional map of each glycan's location. biorxiv.orgnih.gov This has been used to reveal distinct N-glycan signatures associated with specific anatomical regions in tissues like the human lung. biorxiv.orgrsc.org
Multiplexed Antibody-Based Imaging: This approach uses highly specific monoclonal antibodies that recognize particular glycan epitopes. When combined with advanced fluorescence microscopy techniques like co-detection by indexing (CODEX), it allows for the simultaneous imaging of multiple glycan structures and cell types in the same tissue section. biorxiv.orgrsc.org Integrating this cellular information with MALDI-MSI data provides an unprecedented view of cell-specific glycan expression. biorxiv.org Recently, Ångström-resolution fluorescence microscopy combined with metabolic labeling has enabled the visualization of individual sugars within glycans on a cell surface. biorxiv.org
| Technique | Principle | Information Provided for this compound |
| Tandem Mass Spectrometry (MS/MS) | Ionization and controlled fragmentation of molecules. nih.gov | Monosaccharide composition and sequence. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. maynoothuniversity.ie | Definitive 3D structure, including glycosidic linkage positions and anomeric configurations. maynoothuniversity.ie |
| MALDI-MS Imaging | In-situ enzymatic release of glycans followed by mass analysis across a tissue section. nih.govrsc.org | Spatial distribution and localization within tissues. biorxiv.orgnih.gov |
| CODEX Imaging | Multiplexed antibody staining with DNA barcodes for signal detection. biorxiv.org | Co-localization with specific cell types and other protein markers. biorxiv.org |
| Ångström-Resolution Microscopy | Super-resolution fluorescence imaging combined with metabolic labeling. biorxiv.org | Visualization of individual sugar moieties within the glycan structure on cell surfaces. biorxiv.org |
Genetic Engineering and Molecular Biology Tools for Investigating Glycan Metabolism
Understanding the functional roles of this compound and its parent polysaccharide, xyloglucan, requires the ability to manipulate their biosynthesis in living organisms. Genetic engineering and molecular biology provide powerful tools to dissect the complex enzymatic pathways that build and modify these glycans. nih.govnih.gov
Gene Editing Technologies: Modern gene-editing tools, particularly CRISPR/Cas9, have revolutionized the study of glycobiology. frontiersin.orgoup.comnih.gov These technologies allow for the precise knockout, modification, or insertion of genes encoding the enzymes of glycan metabolism. nih.govnih.gov
Knockout Studies: By deleting a specific glycosyltransferase gene, researchers can observe the resulting changes in the plant's glycome. nih.govfrontiersin.org For example, knocking out a xylosyltransferase involved in xyloglucan synthesis would lead to a truncated or altered structure, allowing scientists to infer the enzyme's function and study the biological consequences of the modified cell wall. frontiersin.org CRISPR/Cas9 has been used effectively in various crops like rice to study genes related to the cell wall. nih.gov
Gene Knock-in and Overexpression: Conversely, introducing or overexpressing specific glycosyltransferase genes can be used to produce novel or more homogeneous glycan structures. oup.com This "glycoengineering" approach is not only a powerful research tool but also a strategy for producing recombinant proteins with tailored glycosylation patterns. oup.comresearchgate.net
Model Systems and Molecular Tools:
Cell Lines: Plant cell suspension cultures, such as those from tobacco (BY-2 cells), serve as excellent model systems for studying glycan metabolism. frontiersin.org They allow for easier genetic manipulation and biochemical analysis than whole plants. CRISPR/Cas9 has been used in BY-2 cells to engineer their N-glycan processing pathways. frontiersin.org
Enzyme Engineering: The "bump-and-hole" strategy is an innovative chemical genetics approach. schumann-lab.com It involves engineering a glycosyltransferase with a modified active site (a "hole") that exclusively accepts a chemically modified sugar substrate (the "bump"). This allows researchers to track the activity and products of a single enzyme within the complex environment of the cell, overcoming the challenge of functional redundancy where multiple enzymes can perform similar roles. schumann-lab.com
| Tool/Strategy | Description | Application in Glycan Metabolism Research |
| CRISPR/Cas9 | A highly specific and efficient gene-editing tool for creating targeted mutations (knockouts) or insertions in the genome. nih.govnih.gov | Dissecting the function of specific glycosyltransferases and glycosidases by observing the effect of their absence on this compound synthesis. nih.govfrontiersin.org |
| Gene Overexpression | Introducing additional copies of a gene to increase the production of the corresponding enzyme. | Enhancing specific biosynthetic steps to study their impact or to produce larger quantities of a specific glycan structure for functional analysis. researchgate.net |
| Tobacco BY-2 Cells | A well-established plant cell suspension culture used as a model system for cell biology. frontiersin.org | Providing a simplified and controlled environment for genetic manipulation and analysis of the xyloglucan biosynthetic pathway. frontiersin.org |
| "Bump-and-Hole" Engineering | Engineering an enzyme/substrate pair with complementary shapes to ensure exclusive interaction. schumann-lab.com | Tracking the specific products of a single glycosyltransferase in a cell that contains many similar enzymes. schumann-lab.com |
Computational Modeling and Simulation for Glycan Structure-Function Relationships
Experimental characterization of the three-dimensional structures and dynamic behavior of oligosaccharides like this compound is often difficult due to their flexibility. maynoothuniversity.ienih.gov Computational methods provide a powerful complement to experimental data, offering insights into the conformational preferences and interactions that are difficult to observe directly. maynoothuniversity.ienih.govnih.gov
Molecular Modeling: The first step in a computational study is to build an accurate 3D model of the molecule. This is achieved using specialized molecular mechanics force fields that have been parameterized specifically for carbohydrates. nih.gov Prominent examples include GLYCAM, CHARMM, and GROMOS, which contain the parameters necessary to describe the bond lengths, angles, and electrostatic properties of monosaccharides and their linkages. nih.govnih.gov These tools allow for the construction of realistic initial structures of this compound.
Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone of computational glycobiology. worldscientific.com They use the principles of classical mechanics to simulate the movement of every atom in the system over time, providing a dynamic view of the oligosaccharide's behavior in a simulated environment, typically in water. worldscientific.comfrontiersin.org
Conformational Analysis: MD simulations can explore the vast conformational landscape of this compound, identifying the most stable shapes and the flexibility around its glycosidic linkages. This is crucial because a glycan's function is intimately linked to its preferred conformation. gu.seacs.org
Interaction Studies: Simulations are widely used to study how oligosaccharides interact with proteins, such as enzymes or lectins (carbohydrate-binding proteins). nih.govfrontiersin.org By simulating the complex of this compound with a binding partner, researchers can identify the key amino acid residues and the specific hydrogen bonds and hydrophobic interactions that mediate recognition. frontiersin.org This provides a molecular-level explanation for binding specificity. nih.gov
Free Energy Calculations: Advanced computational techniques can be used to calculate the binding free energy between an oligosaccharide and a protein. nih.gov These calculations can explain why a protein binds to one sugar structure over another and can be used to predict the binding affinity of novel or modified glycans, aiding in the design of inhibitors or glycomimetics. nih.govnih.gov
| Computational Method | Principle | Application to this compound |
| Molecular Mechanics Force Fields (e.g., GLYCAM, CHARMM) | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. nih.govnih.gov | Building accurate 3D structural models of the this compound tetrasaccharide. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the time-dependent movement of atoms and molecules by solving Newton's equations of motion. worldscientific.com | Exploring conformational flexibility, understanding solvation effects, and modeling interactions with proteins. worldscientific.comfrontiersin.org |
| Molecular Docking | Predicting the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov | Generating initial models of how this compound might fit into the active site of an enzyme or a lectin binding pocket. nih.gov |
| Free Energy Calculations (e.g., MD/PBSA) | Calculating the free energy change associated with a molecular process, such as binding. nih.gov | Quantifying the binding affinity between this compound and a protein, and dissecting the energetic contributions to binding. nih.gov |
Emerging Areas and Translational Prospects in this compound Research
Research into oligosaccharides like this compound is expanding beyond fundamental plant biology into areas with significant translational potential. nih.govresearchgate.net The unique structural and biological properties of these molecules make them attractive candidates for applications in food, materials science, and medicine. mdpi.commdpi.com
Emerging Research Areas:
Host-Pathogen Interactions: Plant cell wall oligosaccharides, released during microbial attack, can act as signaling molecules (damage-associated molecular patterns or DAMPs) that trigger plant immune responses. Understanding how structures like this compound are recognized by plant immune receptors is a key area of emerging research. mpg.de
Gut Microbiome Modulation: Non-digestible oligosaccharides are well-known for their prebiotic effects. mdpi.com Research is increasingly focused on how specific oligosaccharide structures, potentially including xyloglucan-derived fragments, selectively promote the growth of beneficial gut bacteria like Bifidobacteria and Lactobacilli. mdpi.com
Cell Signaling: Beyond their structural role, there is growing evidence that oligosaccharides can directly influence cellular processes. Metabolic oligosaccharide engineering, for example, has shown that sugar analogs can alter gene expression and interfere with cell adhesion processes, opening up new avenues for investigating the signaling roles of natural glycans. nih.gov
Translational Prospects:
Functional Foods and Nutraceuticals: The most immediate application for xyloglucan oligosaccharides is as prebiotics in functional foods and infant formula. mdpi.commdpi.com Their ability to modulate the gut microbiome is associated with a range of health benefits. mdpi.com
Biomaterials and Drug Delivery: The physicochemical properties of polysaccharides and their derivatives are being exploited to create novel biomaterials. nih.gov Oligosaccharides can be incorporated into hydrogels for applications in tissue engineering or used as carriers for targeted drug delivery. researchgate.net
Therapeutics: While still in early stages, specific oligosaccharides have demonstrated potential therapeutic activities, including anti-proliferative effects against tumor cells and roles in immunomodulation. mdpi.commdpi.com The development of synthetic methods to produce homogeneous samples of complex oligosaccharides is a critical step toward exploring these applications clinically. nih.govresearchgate.net
| Area | Description | Potential Application of this compound or Related Oligosaccharides |
| Functional Foods | Foods containing ingredients with demonstrated health benefits beyond basic nutrition. mdpi.com | Use as a prebiotic fiber to promote gut health and modulate the microbiome. mdpi.commdpi.com |
| Biomaterials | Materials derived from or interacting with biological systems. nih.gov | Incorporation into hydrogels for tissue engineering or as building blocks for biocompatible materials. researchgate.net |
| Drug Delivery | Advanced approaches for transporting pharmaceutical compounds in the body. nih.gov | Engineering of oligosaccharide-based carriers for targeted delivery of therapeutic agents. researchgate.net |
| Cancer Therapy | Strategies to inhibit tumor growth and metastasis. mdpi.com | Investigation of direct anti-proliferative effects or use as an immunomodulatory agent in cancer treatment. mdpi.com |
| Plant Bioprotection | Enhancing the natural defense mechanisms of crops against pathogens. | Application as an elicitor to prime the plant immune system for improved disease resistance. |
Q & A
Basic Research Questions
Q. What are the key considerations for ensuring data integrity in analytical studies of Glcp-Xylp-Xylp-Glcp?
- Methodological Answer : Implement Good Clinical Laboratory Practice (GCLP) standards, which integrate GLP and GCP principles. Key steps include:
- Documentation : Adhere to ALCOA+ criteria (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, Available) for raw data and metadata .
- Training : Ensure personnel are GCP-competent and trained in standardized protocols (e.g., sample handling, equipment calibration) to minimize errors .
- SOPs : Use validated standard operating procedures (SOPs) for pre-analytical, analytical, and post-analytical phases to maintain consistency .
- Quality Control : Include internal controls and replicate analyses to verify reproducibility .
Q. How should researchers design experiments for the structural characterization of this compound?
- Methodological Answer :
- Analytical Techniques : Combine orthogonal methods (e.g., NMR, HPLC-MS, enzymatic digestion) to confirm glycosidic linkages and monosaccharide sequence .
- Reference Standards : Use certified reference materials (CRMs) to validate analytical accuracy and traceability .
- Pre-Analytical Planning : Define acceptance criteria for sample purity, stability, and storage conditions in the study protocol to avoid degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in stability testing results for this compound under varying environmental conditions?
- Methodological Answer :
- Root Cause Analysis : Investigate potential sources of variability (e.g., temperature fluctuations, matrix effects) using Ishikawa diagrams .
- Repeat Testing : Conduct stability studies under controlled conditions (e.g., ICH Q1A guidelines) with blinded replicates to isolate confounding factors .
- Protocol Review : Audit SOPs for gaps in environmental monitoring or sample handling, and revise with input from quality assurance (QA) units .
Q. What strategies are recommended for integrating multi-omics data (e.g., glycomics, transcriptomics) to elucidate the functional role of this compound?
- Methodological Answer :
- Data Harmonization : Use standardized bioinformatics pipelines (e.g., Kyoto Encyclopedia of Genes and Genomes, KEGG) to cross-validate glycan-protein interactions .
- Orthogonal Validation : Confirm glycan structure-function relationships via knock-out models or surface plasmon resonance (SPR) assays .
- Metadata Annotation : Ensure all datasets are FAIR-compliant (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
Q. How can researchers validate the specificity and sensitivity of this compound detection methods in complex biological matrices (e.g., serum, tissue homogenates)?
- Methodological Answer :
- Matrix Effects Assessment : Spike recovery experiments using isotopically labeled analogs to quantify interference .
- Limit of Detection (LOD) : Determine via serial dilution studies, adhering to ICH Q2(R1) guidelines for linearity and precision .
- Cross-Lab Validation : Collaborate with GCLP-compliant laboratories to compare inter-laboratory reproducibility and refine SOPs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
